molecular formula C17H28N4O2 B6112778 3-(2-Ethylimidazol-1-yl)-1-(3-morpholin-4-ylpiperidin-1-yl)propan-1-one

3-(2-Ethylimidazol-1-yl)-1-(3-morpholin-4-ylpiperidin-1-yl)propan-1-one

Cat. No.: B6112778
M. Wt: 320.4 g/mol
InChI Key: GNSWDOHLFLSOET-UHFFFAOYSA-N
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Description

3-(2-Ethylimidazol-1-yl)-1-(3-morpholin-4-ylpiperidin-1-yl)propan-1-one is a complex organic compound that features both imidazole and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylimidazol-1-yl)-1-(3-morpholin-4-ylpiperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazole ring: Starting with the appropriate aldehyde and amine, the imidazole ring is formed through a cyclization reaction.

    Attachment of the ethyl group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the morpholine ring: The morpholine ring is synthesized separately through a cyclization reaction involving diethanolamine and an appropriate dihalide.

    Coupling of the imidazole and morpholine rings: The two rings are coupled using a suitable linker, such as a piperidine derivative, through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylimidazol-1-yl)-1-(3-morpholin-4-ylpiperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkylated or acylated derivatives.

Scientific Research Applications

3-(2-Ethylimidazol-1-yl)-1-(3-morpholin-4-ylpiperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethylimidazol-1-yl)-1-(3-morpholin-4-ylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The compound may also modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylimidazol-1-yl)-1-(3-morpholin-4-ylpiperidin-1-yl)propan-1-one
  • 3-(2-Propylimidazol-1-yl)-1-(3-morpholin-4-ylpiperidin-1-yl)propan-1-one

Uniqueness

3-(2-Ethylimidazol-1-yl)-1-(3-morpholin-4-ylpiperidin-1-yl)propan-1-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and morpholine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-ethylimidazol-1-yl)-1-(3-morpholin-4-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-2-16-18-6-9-20(16)8-5-17(22)21-7-3-4-15(14-21)19-10-12-23-13-11-19/h6,9,15H,2-5,7-8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSWDOHLFLSOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCC(=O)N2CCCC(C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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